molecular formula C17H16N4O5 B11267059 2-[(3-methylphenyl)amino]-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide (non-preferred name)

2-[(3-methylphenyl)amino]-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide (non-preferred name)

Cat. No.: B11267059
M. Wt: 356.33 g/mol
InChI Key: JNQHYZGSQXABNN-UFWORHAWSA-N
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Description

2-[(3-methylphenyl)amino]-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenyl)amino]-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 3-methylphenylamine with acetohydrazide under controlled conditions to form an intermediate. This intermediate is then reacted with 6-nitro-1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylphenyl)amino]-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(3-methylphenyl)amino]-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)amino]-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-methylphenyl)amino]-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H16N4O5/c1-11-3-2-4-13(5-11)18-9-17(22)20-19-8-12-6-15-16(26-10-25-15)7-14(12)21(23)24/h2-8,18H,9-10H2,1H3,(H,20,22)/b19-8+

InChI Key

JNQHYZGSQXABNN-UFWORHAWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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